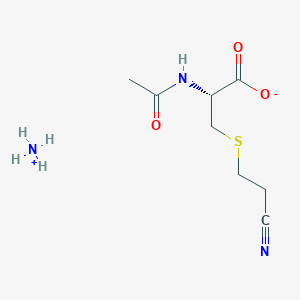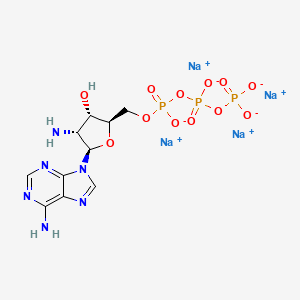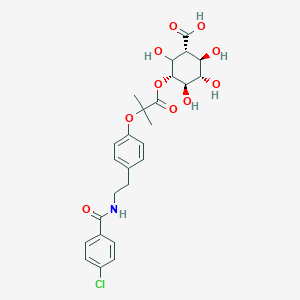
Ácido 2,3,5,6-tetrafluoro-4-(6-hidroxihexiloxi)benzoico
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is a fluorinated aromatic compound with the molecular formula C13H14F4O4. This compound is characterized by the presence of four fluorine atoms on the benzene ring and a hydroxyhexyloxy group attached to the fourth position of the benzoic acid. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in the development of bioactive molecules and probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative, such as 2,3,5,6-tetrafluorophenol.
Etherification: The hydroxy group of the fluorinated benzene is reacted with 6-bromohexanol under basic conditions to form the 6-hydroxyhexyloxy group.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: Similar structure but lacks the hydroxyhexyloxy group.
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid: Contains a methoxy group instead of the hydroxyhexyloxy group.
2,3,5,6-Tetrafluoro-4-ethoxybenzoic acid: Features an ethoxy group in place of the hydroxyhexyloxy group.
Uniqueness
2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is unique due to the presence of the hydroxyhexyloxy group, which imparts distinct physicochemical properties and enhances its reactivity and stability compared to other similar compounds.
Propiedades
IUPAC Name |
2,3,5,6-tetrafluoro-4-(6-hydroxyhexoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O4/c14-8-7(13(19)20)9(15)11(17)12(10(8)16)21-6-4-2-1-3-5-18/h18H,1-6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMXXHWZNZNGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCOC1=C(C(=C(C(=C1F)F)C(=O)O)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650740 | |
| Record name | 2,3,5,6-Tetrafluoro-4-[(6-hydroxyhexyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-70-6 | |
| Record name | 2,3,5,6-Tetrafluoro-4-[(6-hydroxyhexyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1,3-dimethyl 2-(3,5-difluorobenzoyl)-2-[2-(4-methanesulfonylphenyl)-2-oxoethyl]propanedioate](/img/structure/B1384741.png)

